Acid Black 60
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Overview
Description
Acid Black 60 is a complex chemical compound often used as a dye or marker reagent. It typically appears as red to orange crystals or powder and is relatively stable under dry conditions .
Preparation Methods
The synthesis of Acid Black 60 involves several steps:
Diazotization: The process begins with the diazotization of 3-amino-4-hydroxy-N-methylbenzenesulfonamide.
Coupling Reaction: The diazonium salt formed is then coupled with N-(7-hydroxy-1-naphthyl)acetamide.
Complexation: The resulting azo compound is complexed with chromate to form the final product.
Chemical Reactions Analysis
Acid Black 60 undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation states of chromium.
Reduction: The compound can be reduced, often resulting in the breakdown of the azo linkage.
Substitution: It can undergo substitution reactions, particularly at the sulfonyl or hydroxyl groups.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical analyses and as an indicator in titrations.
Biology: Employed in staining biological samples for microscopic examination.
Medicine: Utilized in certain diagnostic tests due to its ability to bind to specific biological molecules.
Industry: Applied in the textile industry for dyeing fabrics and in the production of colored materials.
Mechanism of Action
The mechanism of action of Acid Black 60 involves its ability to form stable complexes with various substrates. The chromate ion plays a crucial role in the compound’s reactivity, facilitating electron transfer processes and enabling the compound to act as an effective dye or marker .
Comparison with Similar Compounds
Acid Black 60 is unique due to its specific structure and properties. Similar compounds include:
Chromate(1-), bis(N-(7-hydroxy-8-((2-hydroxy-5-((methylamino)carbonyl)amino)sulfonyl)phenyl)azo)-2-naphthalenyl)acetamidato(2-), sodium: Used similarly as a dye and marker reagent.
Neutral Grey 2BL: Another dye with similar applications but different chemical structure.
These compounds share some functional similarities but differ in their specific chemical structures and reactivity profiles.
Properties
CAS No. |
12218-95-0 |
---|---|
Molecular Formula |
C38H32CrN8O10S2.H C38H33CrN8O10S2 |
Molecular Weight |
877.8 g/mol |
IUPAC Name |
8-acetamido-1-[[5-(methylsulfamoyl)-2-oxidophenyl]diazenyl]naphthalen-2-olate;chromium(3+);hydron |
InChI |
InChI=1S/2C19H18N4O5S.Cr/c2*1-11(24)21-14-5-3-4-12-6-8-17(26)19(18(12)14)23-22-15-10-13(7-9-16(15)25)29(27,28)20-2;/h2*3-10,20,25-26H,1-2H3,(H,21,24);/q;;+3/p-3 |
InChI Key |
XPUNXSYBPVFQCG-UHFFFAOYSA-K |
SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |
Canonical SMILES |
[H+].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].CC(=O)NC1=CC=CC2=C1C(=C(C=C2)[O-])N=NC3=C(C=CC(=C3)S(=O)(=O)NC)[O-].[Cr+3] |
12218-95-0 | |
Pictograms |
Irritant |
Origin of Product |
United States |
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